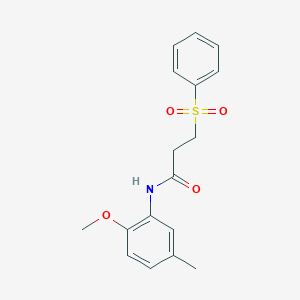![molecular formula C16H19ClFNO2 B4416085 {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4416085.png)
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride
Übersicht
Beschreibung
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and peripheral tissues.
Wirkmechanismus
The mechanism of action of {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride involves its selective activation of this compound. This compound is a G protein-coupled receptor that is expressed in the brain and peripheral tissues. When activated by this compound, this compound modulates dopaminergic and serotonergic neurotransmission, which are both implicated in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In animal models, this compound has been shown to produce antipsychotic and antidepressant-like effects, as well as improve cognitive function. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride in lab experiments is its selectivity for this compound. This allows researchers to study the specific effects of this compound activation without interference from other receptors. Additionally, this compound has been shown to produce consistent and reproducible effects in animal models.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can produce adverse effects such as seizures and respiratory depression. Additionally, the long-term effects of this compound on the brain and peripheral tissues are not well understood.
Zukünftige Richtungen
There are several future directions for research on {4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride. One area of research is in the development of new antipsychotic and antidepressant drugs that target this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and peripheral tissues. Other future directions include investigating the potential applications of this compound in the treatment of other disorders such as addiction and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising areas of research for this compound is in the treatment of psychiatric disorders such as schizophrenia and depression. This compound has been shown to modulate dopaminergic and serotonergic neurotransmission, which are both implicated in the pathophysiology of these disorders. Studies have shown that this compound can activate this compound and produce antipsychotic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.ClH/c1-18-10-13-5-8-15(16(9-13)19-2)20-11-12-3-6-14(17)7-4-12;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGIBWOLQDWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4416012.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4416016.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4416027.png)
![5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416034.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4416040.png)
![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]-2-methyl-1H-benzimidazole](/img/structure/B4416052.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4416058.png)
![5-[(3-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4416059.png)
![2-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4416067.png)


![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4416092.png)
![4',4',6',8'-tetramethyl-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4416101.png)
